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Abstract
Deleted in Malignant Brain Tumors 1 (DMBT1), also known as salivary agglutinin (SAG) or gp-

340, is a multifaceted glycoprotein implicated in innate immunity, inflammation, and cancer. As

a scavenger receptor, DMBT1 plays a crucial role in mucosal defense by binding to a wide

range of pathogens. Its dysregulation has been associated with various diseases, including

Crohn's disease and several types of cancer. The generation of a DMBT1 knockout (KO)

mouse model is an invaluable tool for elucidating its physiological functions and its role in

pathological processes. This document provides detailed application notes and experimental

protocols for the generation and characterization of a DMBT1 KO mouse model using both

CRISPR-Cas9 and embryonic stem (ES) cell-based gene targeting strategies.

Introduction
DMBT1 is a secreted protein characterized by the presence of multiple scavenger receptor

cysteine-rich (SRCR) domains. It is highly expressed in epithelial tissues and mucosal

surfaces, where it acts as a pattern recognition molecule, binding to various pathogens,

including bacteria and viruses, thereby preventing their entry into host cells. Beyond its role in

pathogen clearance, DMBT1 is involved in regulating inflammatory responses. Notably, it has

been shown to inhibit lipopolysaccharide (LPS)-induced activation of the Toll-like receptor 4

(TLR4) signaling pathway, which in turn suppresses the downstream activation of the nuclear

factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[1]
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Given its diverse functions, studying the in vivo roles of DMBT1 is critical. Knockout mouse

models have revealed important insights, with some studies reporting embryonic lethality

depending on the genetic background, while others have generated viable and fertile mice that

exhibit an increased susceptibility to experimentally induced colitis.[2][3][4] These models are

instrumental for investigating the therapeutic potential of targeting DMBT1 in inflammatory

diseases and cancer.

This document outlines two primary methodologies for generating DMBT1 knockout mice and

provides protocols for their subsequent characterization.

Data Presentation
Phenotypic Characterization of DMBT1 Knockout Mice
The following tables summarize quantitative data from studies characterizing the phenotype of

DMBT1 knockout mice.

Table 1: Susceptibility to Dextran Sulfate Sodium (DSS)-Induced Colitis.

Parameter Wild-Type (WT) DMBT1 KO P-value Reference

Body Weight

Loss (%)

Day 5 5.2 ± 1.1 6.1 ± 1.3 NS [3]

Day 7 8.9 ± 1.5 10.2 ± 1.8 NS [3]

Histopathology

Score
3.1 ± 0.4 5.2 ± 0.6 < 0.05 [4]

TNF-α mRNA

Expression (fold

change)

1.0 2.5 ± 0.5 < 0.05 [4]

IL-6 mRNA

Expression (fold

change)

1.0 3.1 ± 0.7 < 0.05 [4]

NS: Not Significant. Data are presented as mean ± SEM.
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Table 2: Gastric Lesion Analysis in DMBT1 Knockout Mice after H. pylori Infection.

Parameter Wild-Type (WT) DMBT1 KO P-value Reference

Inflammatory

Infiltrate Score
1.8 ± 0.3 2.9 ± 0.4 < 0.05

Metaplastic

Changes Score
1.2 ± 0.2 2.5 ± 0.3 < 0.01

Ki67+

Proliferating

Cells (per crypt)

17.1 ± 1.1 33.4 ± 7.9 < 0.01

Data are presented as mean ± SEM.

Experimental Protocols
Protocol 1: Generating a DMBT1 Knockout Mouse using
CRISPR-Cas9
This protocol describes the generation of a DMBT1 knockout mouse model by introducing a

frameshift mutation using the CRISPR-Cas9 system.

1.1. Guide RNA (gRNA) Design and Synthesis

Two gRNA sequences targeting the mouse Dmbt1 gene are provided below. These sequences

are based on a commercially available CRISPR knockout kit.[2]

gRNA1 Target Sequence: 5'-ACAAATTCATCCAACCCACC-3'

gRNA2 Target Sequence: 5'-AGCAAAGAGCCTCCTTGAGA-3'

These gRNAs should be synthesized as single-stranded DNA oligonucleotides and cloned into

a suitable gRNA expression vector.

1.2. Preparation of Cas9 mRNA and gRNA
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In vitro transcribe Cas9 mRNA from a linearized plasmid template using a commercially

available kit.

In vitro transcribe the gRNAs using a T7 promoter-driven template.

Purify the Cas9 mRNA and gRNAs using appropriate purification kits.

1.3. Microinjection of Zygotes

Harvest zygotes from superovulated female mice.

Prepare a microinjection mix containing Cas9 mRNA (e.g., 100 ng/µl) and gRNAs (e.g., 50

ng/µl each).

Microinject the mix into the cytoplasm of the zygotes.

Transfer the microinjected zygotes into pseudopregnant female mice.

1.4. Genotyping of Founder Mice

At 2-3 weeks of age, obtain tail biopsies from the resulting pups.

Extract genomic DNA.

Perform PCR amplification of the target region using primers flanking the gRNA target sites.

Sequence the PCR products to identify mice with insertions or deletions (indels) that result in

a frameshift mutation.

Protocol 2: Generating a DMBT1 Knockout Mouse using
Embryonic Stem (ES) Cell Targeting
This protocol outlines the generation of a DMBT1 knockout mouse through homologous

recombination in ES cells. This method allows for the creation of a conditional knockout allele.

2.1. Construction of the DMBT1 Targeting Vector
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The targeting vector is designed to replace a critical exon of the Dmbt1 gene with a selection

cassette.

Homology Arms: Isolate genomic DNA from a 129-strain mouse. Amplify a 5' homology arm

and a 3' homology arm flanking the exon to be deleted. The total length of homology should

be at least 7 kb.[5]

Selection Cassette: A neomycin resistance gene (Neo) flanked by loxP sites is inserted

between the homology arms. This allows for positive selection of targeted ES cells and

subsequent removal of the selection cassette by Cre recombinase.

Negative Selection: A thymidine kinase (tk) gene is placed outside one of the homology arms

for negative selection against random integration.

2.2. ES Cell Culture and Electroporation

Culture mouse ES cells (e.g., from a 129 strain) on a feeder layer of mouse embryonic

fibroblasts (MEFs).

Linearize the targeting vector and electroporate it into the ES cells.

Select for targeted clones by culturing the ES cells in media containing G418 (for neomycin

resistance) and ganciclovir (for negative selection against tk).

2.3. Screening for Targeted ES Cell Clones

Pick and expand resistant ES cell colonies.

Isolate genomic DNA from each clone.

Screen for homologous recombination events using PCR and Southern blot analysis. Use

primers and probes specific to the targeted region and the selection cassette.

2.4. Generation of Chimeric Mice

Select correctly targeted ES cell clones with a normal karyotype.
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Microinject the targeted ES cells into blastocysts from a different mouse strain (e.g.,

C57BL/6).

Transfer the chimeric blastocysts into pseudopregnant female mice.

2.5. Breeding for Germline Transmission

Identify chimeric offspring (e.g., by coat color).

Breed chimeric males with wild-type females.

Genotype the offspring to identify those that have inherited the targeted Dmbt1 allele.

Protocol 3: Genotyping of DMBT1 Knockout Mice by
PCR
This protocol can be adapted for genotyping mice generated by either CRISPR-Cas9 or ES cell

targeting.

3.1. DNA Extraction

Obtain a small tail biopsy (~2 mm) from each mouse.

Digest the tissue in a lysis buffer containing Proteinase K.

Purify the genomic DNA using a standard phenol-chloroform extraction or a commercial DNA

purification kit.

3.2. PCR Amplification

Design three primers:

Forward Primer: Upstream of the targeted region.

Wild-Type Reverse Primer: Within the deleted region.

Knockout Reverse Primer: Within the inserted selection cassette (for ES cell targeting) or

a region that would only amplify if a significant deletion has occurred (for CRISPR).
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Perform two separate PCR reactions or a multiplex PCR:

Wild-Type Allele: Forward and Wild-Type Reverse primers.

Knockout Allele: Forward and Knockout Reverse primers.

PCR Cycling Conditions (Example):

Initial denaturation: 94°C for 3 minutes.

35 cycles of:

Denaturation: 94°C for 30 seconds.

Annealing: 55-60°C for 30 seconds.

Extension: 72°C for 1 minute.

Final extension: 72°C for 5 minutes.

3.3. Gel Electrophoresis

Run the PCR products on a 1.5-2% agarose gel.

Visualize the bands under UV light after staining with a DNA intercalating dye.

The presence and size of the bands will determine the genotype (Wild-Type, Heterozygous,

or Homozygous Knockout).

Mandatory Visualizations
Experimental Workflow for Generating a DMBT1
Knockout Mouse
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Caption: Workflow for DMBT1 knockout mouse generation.

Signaling Pathway: DMBT1 Regulation of TLR4-NF-κB
Signaling
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Caption: DMBT1 inhibits the TLR4-NF-κB signaling pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b607152?utm_src=pdf-body-img
https://www.benchchem.com/product/b607152?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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